molecular formula C14H20N4 B2626113 2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine CAS No. 2202247-89-8

2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine

Cat. No.: B2626113
CAS No.: 2202247-89-8
M. Wt: 244.342
InChI Key: QFECVEUBLBPJJK-UHFFFAOYSA-N
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Description

2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine is a complex organic compound with a unique structure that includes a cyclopropyl group, an octahydropyrrolo[3,4-c]pyrrole core, and a methylpyrimidine moiety

Properties

IUPAC Name

2-cyclopropyl-5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c1-10-4-5-15-14(16-10)18-8-11-6-17(13-2-3-13)7-12(11)9-18/h4-5,11-13H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFECVEUBLBPJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This process requires precise control of temperature and reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Antiviral Activity

Recent studies indicate that compounds related to octahydropyrrolo[3,4-c]pyrroles exhibit significant antiviral properties, particularly against HIV-1. The derivatives of this compound have been evaluated for their effectiveness in inhibiting viral replication and preventing infection.

Case Study: HIV Treatment

  • Objective : To evaluate the efficacy of octahydropyrrolo derivatives in treating HIV-1 infections.
  • Method : The compounds were tested using cell cultures infected with HIV-1, measuring viral load reduction.
  • Results : Some derivatives showed a promising reduction in viral replication, indicating potential as part of highly active antiretroviral therapy (HAART) .

Binding Affinity and Selectivity

The compound has been explored for its ability to bind selectively to specific receptors, which is crucial for developing targeted therapies with fewer side effects.

Methodology

X-ray fluorescence (XRF) spectrometry has been utilized to assess binding events between the compound and various biological receptors. This technique allows researchers to estimate binding affinities and selectivities, which are essential for drug efficacy .

Drug Development

The synthesis of novel derivatives of 2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine is ongoing, focusing on enhancing therapeutic indices and minimizing adverse effects.

Table 2: Summary of Drug Development Studies

Study FocusFindings
Antiviral propertiesSignificant reduction in HIV replication
Binding selectivityHigh selectivity observed in receptor binding
Synthesis methodsVarious synthetic routes explored for derivatives

Potential in Treating Inflammatory Diseases

Research indicates that compounds similar to this compound may also be beneficial in treating inflammatory diseases due to their modulatory effects on immune responses .

Mechanism of Action

The mechanism of action of 2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine stands out due to its specific combination of functional groups and structural features. This uniqueness may confer distinct reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

The compound 2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine is a complex organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for this compound is C15H19N3C_{15}H_{19}N_3 with a molecular weight of approximately 257.337 g/mol. The structure includes:

  • Cyclopropyl Group : This three-membered ring is known for its unique strain and reactivity.
  • Octahydropyrrolo[3,4-c]pyrrole Core : A bicyclic structure that contributes to the compound's biological interactions.
  • Pyrimidine Moiety : A six-membered ring containing nitrogen that is often associated with various biological activities.

Table 1: Structural Features

FeatureDescription
Cyclopropyl GroupStrained three-membered ring
Octahydropyrrolo CoreBicyclic structure with nitrogen atoms
Pyrimidine MoietySix-membered nitrogen-containing ring

The biological activity of this compound is primarily linked to its ability to interact with various biological macromolecules, including enzymes and receptors. Research indicates that it may modulate enzyme activities and receptor functions, which are critical in various biochemical pathways.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing disease processes.
  • Receptor Modulation : The interaction with receptor sites could lead to alterations in signaling pathways, making it a candidate for therapeutic applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrimidine derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Antitumor Effects

Another investigation focused on the antitumor effects of related compounds. The findings demonstrated that derivatives with similar structures exhibited cytotoxicity against various cancer cell lines, indicating a possible mechanism through which this compound could exert therapeutic effects.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorExhibited cytotoxicity in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Q & A

Q. What toxicology screening protocols are recommended for preclinical development?

  • Methodological Answer : Prioritize AMES test (genotoxicity), hERG patch-clamp (cardiotoxicity), and 14-day rodent toxicity (MTD determination). For pyrrolo-pyrimidines, monitor off-target effects on CNS receptors (e.g., serotonin/dopamine transporters) via panel screening. ’s Phase 2 safety data for Seltorexant provide a benchmark for dose-limiting effects .

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